molecular formula C7H13N3 B2927453 2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine CAS No. 1552459-69-4

2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine

Cat. No. B2927453
CAS RN: 1552459-69-4
M. Wt: 139.202
InChI Key: UKKWVPXPYWQLFF-UHFFFAOYSA-N
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Description

“2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the CAS Number: 1552459-69-4 . It has a molecular weight of 139.2 and its IUPAC name is 2-methyl-3-(1H-pyrazol-4-yl)propan-1-amine . The compound is usually stored at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for “2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine” is 1S/C7H13N3/c1-6(3-8)2-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine” is a powder . The compound is usually stored at a temperature of 4°C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Compounds with a pyrazole moiety, like the one , are often used in the synthesis of platinum (II) complexes . These complexes have been identified as potential materials for OLEDs due to their efficient photophysical properties . The combination of a Pt(II) core with organic ligands can lead to a wide variety of complexes with intriguing properties, especially cyclometalated Pt(II) complexes, which are efficient organic light-emitting structures .

Antileishmanial and Antimalarial Therapeutics

Pyrazole-bearing compounds have been recognized for their potent antileishmanial and antimalarial activities. In research, derivatives of such compounds have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . These studies are crucial for developing new pharmacophores that could lead to safe and effective antileishmanial and antimalarial agents .

Antimicrobial Agents

The structural motif of pyrazole is also significant in the development of antimicrobial agents. Compounds containing this functional group have been tested for their antimicrobial potential, with some derivatives showing promising results .

Antifungal Applications

In the realm of antifungal research, pyrazole derivatives have been synthesized and their activity assessed. The electronic configuration of these compounds, particularly the presence of the pyrazole ring, contributes to their antifungal efficacy .

Anti-proliferative Agents

The pyrazole core is instrumental in the design of anti-proliferative agents. Studies have shown that certain pyrazole derivatives exhibit anti-proliferative activity in various cancer cell lines, indicating their potential use in cancer therapy .

Photovoltaic Devices

Pyrazole-containing compounds are important in the synthesis of materials for photovoltaic devices. Their photophysical and photochemical properties can be finely tuned, making them suitable for use in modern photovoltaic technologies .

Molecular Docking Studies

These compounds are also used in molecular docking studies to predict the interaction and affinity between drugs and their target molecules. Such studies help in understanding the mechanism of action and optimizing the drug design process .

Fluorescence Studies

The pyrazole derivatives are known to exhibit fluorescence. This property is utilized in various scientific studies, including the development of fluorescent probes for biological imaging .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-3-(1H-pyrazol-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(3-8)2-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWVPXPYWQLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNN=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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